BenchChemオンラインストアへようこそ!

Anticancer agent 28

Anticancer Cytotoxicity Chronic Myelogenous Leukemia

Compound 16n (Anticancer agent 28) is a 50‑fold more potent oridonin analogue (IC50=0.09 µM for K562 CML cells) with superior in vitro selectivity and in vivo efficacy in H22 allograft mice without body‑weight loss. Ideal for CML apoptosis pathway studies, G2 cell‑cycle arrest analysis, SAR benchmarking, cytotoxicity screening and medicinal chemistry optimization. High purity (≥98%).

Molecular Formula C28H33NO6
Molecular Weight 479.6 g/mol
Cat. No. B12422770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 28
Molecular FormulaC28H33NO6
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCC1(CCCC23C1C(C(C45C2CCC(C4OC(=O)C=CC6=CC=NC=C6)C(=C)C5=O)(OC3)O)O)C
InChIInChI=1S/C28H33NO6/c1-16-18-6-7-19-26-12-4-11-25(2,3)21(26)23(32)28(33,34-15-26)27(19,22(16)31)24(18)35-20(30)8-5-17-9-13-29-14-10-17/h5,8-10,13-14,18-19,21,23-24,32-33H,1,4,6-7,11-12,15H2,2-3H3/b8-5+/t18-,19?,21?,23-,24+,26+,27-,28?/m0/s1
InChIKeyKOQSZWQYZSBQDS-ILTHIUDQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 28 (Oridonin Derivative) — Baseline Potency, Selectivity, and In Vivo Anticancer Activity Profile


Anticancer agent 28 (also designated compound 16n) is a structurally simplified oridonin analogue obtained through the removal of multiple hydroxyl groups and subsequent modification at the 14-OH position of the parent diterpenoid scaffold [1]. This synthetic derivative demonstrates a 50‑fold improvement in cytotoxic potency against K562 chronic myelogenous leukemia cells compared with the natural product oridonin, with an IC₅₀ value of 0.09 µM . The compound further exhibits enhanced in vitro selectivity and significant in vivo antitumor efficacy in H22 allograft mouse models without observable body‑weight loss, positioning it as a promising anticancer lead candidate [1].

Why Oridonin or Other Oridonin Analogues Cannot Substitute for Anticancer Agent 28 in K562‑Focused or In Vivo Anticancer Studies


The parent compound oridonin and structurally related oridonin analogues (e.g., 14, 19, 26, 21d, 28d) exhibit a wide range of cytotoxic potencies and selectivity profiles [1]. Anticancer agent 28 (16n) achieves a uniquely low IC₅₀ (0.09 µM) against K562 cells—50‑fold lower than oridonin—and displays improved cytotoxicity selectivity in vitro compared with the parent molecule [1]. Moreover, its in vivo antitumor activity in H22 allograft mice occurs without the body‑weight loss often observed with less‑selective analogues [1]. Consequently, simply substituting oridonin or another analogue for anticancer agent 28 would introduce uncontrolled variability in potency, selectivity, and tolerability, potentially invalidating experimental outcomes.

Head‑to‑Head Quantitative Differentiation of Anticancer Agent 28 Versus Oridonin and Structural Analogues


50‑Fold Higher Cytotoxic Potency Against K562 Cells Compared with Oridonin

Anticancer agent 28 exhibits a 50‑fold increase in cytotoxic potency against K562 cells relative to the parent compound oridonin, achieving an IC₅₀ value of 0.09 µM [1].

Anticancer Cytotoxicity Chronic Myelogenous Leukemia

Enhanced Cytotoxicity Selectivity in Vitro Relative to Oridonin

Anticancer agent 28 demonstrated better cytotoxicity selectivity than oridonin in vitro [1].

Selectivity Anticancer Oridonin

Significant In Vivo Antitumor Efficacy in H22 Allograft Mice Without Body‑Weight Loss

Anticancer agent 28 significantly suppressed tumor growth in H22 allograft mice without affecting body weight [1].

In Vivo Efficacy Antitumor Tolerability

Simplified Core Structure Enhances Synthetic Accessibility and Potential Scalability

Anticancer agent 28 was designed by removing multiple hydroxyl groups from the oridonin core, resulting in a structurally simplified scaffold [1].

Structural Simplification Synthetic Accessibility Oridonin

Recommended Use Cases for Anticancer Agent 28 Based on Verified Potency, Selectivity, and In Vivo Performance


K562‑Based Chronic Myelogenous Leukemia (CML) Mechanistic Studies

Given its 50‑fold enhanced potency against K562 cells compared with oridonin [1], anticancer agent 28 is ideally suited for investigating CML‑specific apoptosis pathways, cell‑cycle arrest at G2 phase, and downstream signaling networks in vitro.

In Vivo Antitumor Efficacy and Tolerability Assessment in Syngeneic Mouse Models

The compound's demonstrated ability to suppress H22 allograft tumor growth without affecting body weight [1] makes it a strong candidate for in vivo pharmacodynamics and preliminary toxicity studies in murine cancer models.

Structure–Activity Relationship (SAR) Studies of Oridonin Analogues

As a structurally simplified derivative with defined modifications (14‑OH alteration), anticancer agent 28 serves as a benchmark for comparative SAR analysis aimed at optimizing potency, selectivity, and physicochemical properties [1].

High‑Throughput Screening and Lead Optimization Campaigns

The compound's low‑nanomolar IC₅₀ (0.09 µM) and improved in vitro selectivity [1] support its use as a positive control or starting point for screening libraries in automated cytotoxicity assays and for medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.